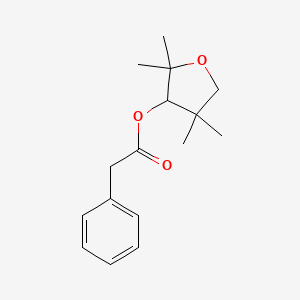
(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-phenylacetate group attached to a 2,2,4,4-tetramethyloxolan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate typically involves the esterification of 2-phenylacetic acid with 2,2,4,4-tetramethyloxolan-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 2-phenylacetic acid derivatives.
Reduction: 2-phenylethanol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-phenylacetic acid, which can then interact with various enzymes and receptors in biological systems. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar structural framework but different functional groups.
Phenylacetic acid: A simpler compound with a phenylacetate group but lacking the oxolan moiety.
Uniqueness
(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate is unique due to the presence of both the 2,2,4,4-tetramethyloxolan-3-yl and 2-phenylacetate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
3611-73-2 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
(2,2,4,4-tetramethyloxolan-3-yl) 2-phenylacetate |
InChI |
InChI=1S/C16H22O3/c1-15(2)11-18-16(3,4)14(15)19-13(17)10-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3 |
InChI Key |
VFAUFTJOWDZNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(C1OC(=O)CC2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















